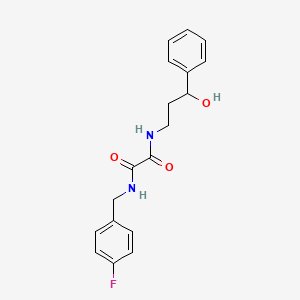
N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, commonly known as FHPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. It was first synthesized in 2010 and has since been the focus of numerous studies exploring its mechanism of action and potential therapeutic uses.
Aplicaciones Científicas De Investigación
Neuroprotection and Cellular Protection
One study investigated the properties of a novel Na+/Ca2+ exchange (NCX) inhibitor, which demonstrates the potential of certain compounds for neuroprotective drug development. This research highlighted the compound's ability to protect against hypoxia/reoxygenation-induced cell damage, particularly in neuronal cells, indicating a therapeutic potential for neurological conditions (Iwamoto & Kita, 2006).
Antimicrobial and Anticancer Applications
Several studies have focused on the synthesis and biological activity of compounds for potential use in treating infectious diseases and cancer. For instance, organotin(IV) complexes with amino acetate functionalized Schiff base have been explored for their in vitro cytotoxicity against various human tumor cell lines, showcasing their potential as anticancer drugs (Basu Baul et al., 2009). Similarly, research on fluorinated compounds has contributed to the development of selective cyclooxygenase-2 inhibitors, with applications in managing pain and inflammation, highlighting the impact of structural modifications on drug selectivity and efficacy (Hashimoto et al., 2002).
Drug Delivery Systems
Research on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-based prostaglandin E1 (PGE1) delivery systems exemplifies the application of specific chemical structures in creating targeted drug delivery mechanisms. These systems aim to enhance the therapeutic efficacy and safety profile of drugs by controlling their release and targeting specific tissues or cells (Pan et al., 2006).
Analytical and Sensing Applications
Compounds with specific functional groups have also been utilized in developing sensors for detecting metal cations and anions in various environments. For example, silver nanoparticle-based colorimetric sensors functionalized with specific ligands have demonstrated the capability for selective detection of metal ions, indicating their potential in environmental monitoring and diagnostic applications (Kumar & Anthony, 2015).
Propiedades
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-(3-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-15-8-6-13(7-9-15)12-21-18(24)17(23)20-11-10-16(22)14-4-2-1-3-5-14/h1-9,16,22H,10-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLINWGVZHWMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

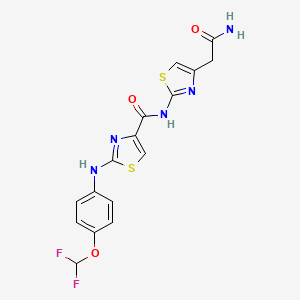
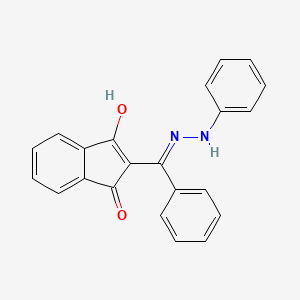
![5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2872221.png)
![3-[(2,5-dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2872223.png)
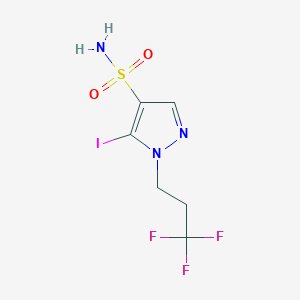
![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B2872225.png)

![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)

![Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2872235.png)
![(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile](/img/structure/B2872237.png)
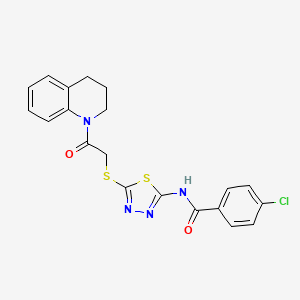
![N-cyclopentyl-4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2872240.png)